2-Methylpyrimidine-4-carbaldehyde
Overview
Description
2-Methylpyrimidine-4-carbaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 2-methylpyrimidine-4-carbaldehyde, are components of many biologically active compounds and play a significant role in the development of new drugs .
Mode of Action
O-aminopyrimidine aldehydes, a group to which this compound belongs, are known to be used in the synthesis of fused pyrimidines . These fused pyrimidines have a wide range of biological activities .
Biochemical Pathways
It is known that o-aminopyrimidine aldehydes and ketones, including this compound, are used as precursors in the synthesis of various fused pyrimidines . These fused pyrimidines are components of many biologically active compounds .
Pharmacokinetics
The compound’s predicted log kow (octanol-water partition coefficient) is 020 , suggesting it may have good bioavailability due to its potential to cross biological membranes.
Result of Action
It is known that compounds with the pyrimidine fragment, such as this compound, have a wide spectrum of biological activity .
Action Environment
It is known that the compound’s boiling point is 21970°C , suggesting that it may be stable under a wide range of temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrimidine with formylating agents under controlled conditions. Another method includes the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile using Raney nickel in an acidic medium .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-Methylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4-Aminopyrimidine: Used in the synthesis of various pharmaceuticals.
2-Methylpyrimidine-5-carbaldehyde: Similar in structure but differs in the position of the aldehyde group
Uniqueness: 2-Methylpyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-methylpyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-7-3-2-6(4-9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGNAADUUXBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622197 | |
Record name | 2-Methylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-17-7 | |
Record name | 2-Methyl-4-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyrimidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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